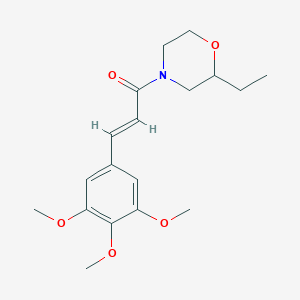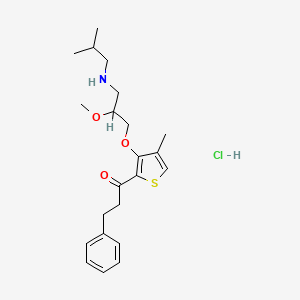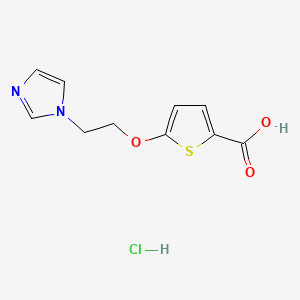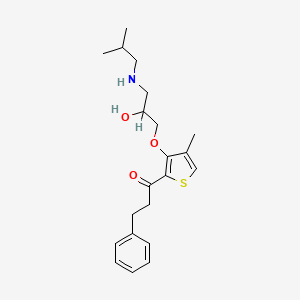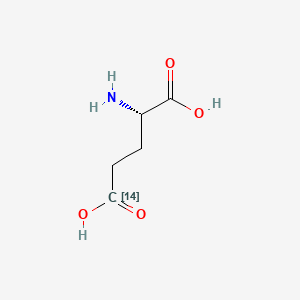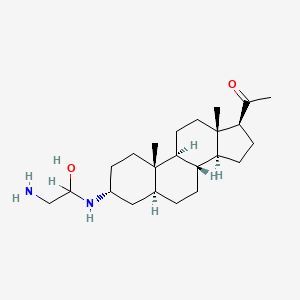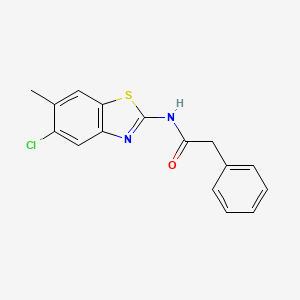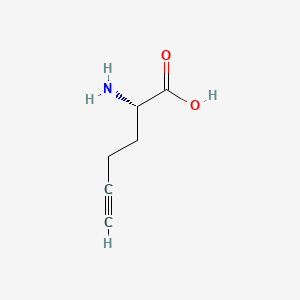
Licochalcone D
科学研究应用
甘草查尔酮 D 在科学研究中具有广泛的应用:
化学: 用作研究黄酮类化合物化学和反应的模型化合物。
生物学: 研究其在调节生物途径中的作用,包括其对酶和细胞过程的影响。
医学: 研究其在治疗癌症、炎症和微生物感染等疾病中的治疗潜力。
作用机制
甘草查尔酮 D 通过多种机制发挥作用:
抗氧化活性: 它清除自由基并上调抗氧化酶。
抗炎活性: 抑制核因子-κB (NF-κB) 的激活,并减少促炎细胞因子的产生。
生化分析
Biochemical Properties
Licochalcone D interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to modulate a number of signaling molecules and cascades related to disease modification . It can inhibit the expression of EGFR and MET, promote the accumulation of intracellular ROS, and activate the mitochondrial apoptosis pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit the proliferation, migration, and invasion of cancer cells . It also promotes the expression of autophagy-related proteins, inhibits the expression of cell cycle proteins and angiogenesis factors, and regulates autophagy and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits the activity of cyclooxygenase (COX)-1, an enzyme involved in inflammation and pain . It also regulates the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to reduce oxidative stress-induced senescence by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 pathways . It also involves caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways .
准备方法
合成路线和反应条件: 甘草查尔酮 D 可以通过多种化学路线合成。一种常用的方法是 2,4-二羟基苯乙酮与 4-羟基苯甲醛之间的克莱森-施密特缩合反应。 该反应通常需要氢氧化钠或氢氧化钾等碱性催化剂,并在室温下的乙醇或甲醇溶剂中进行 .
工业生产方法: 甘草查尔酮 D 的工业生产通常涉及从甘草根中提取,然后进行纯化过程。 提取通常使用乙醇或甲醇等溶剂进行,然后使用高效液相色谱 (HPLC) 等色谱技术分离化合物 .
化学反应分析
反应类型: 甘草查尔酮 D 会发生各种化学反应,包括:
氧化: 甘草查尔酮 D 可以被氧化形成醌类化合物,这些化合物具有强大的生物活性。
还原: 甘草查尔酮 D 的还原可以生成二氢查尔酮,其具有不同的生物学特性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠常被用作还原剂。
取代: 卤素(氯、溴)和硝化剂等试剂用于取代反应.
主要产物:
氧化: 醌类化合物
还原: 二氢查尔酮
取代: 卤代或硝化衍生物.
相似化合物的比较
甘草查尔酮 D 属于甘草查尔酮家族的一部分,包括甘草查尔酮 A、B、C、E 和 H。 与这些化合物相比,甘草查尔酮 D 由于其对 NF-κB p65 的特异性抑制及其强大的抗癌特性而独一无二 。其他甘草查尔酮可能具有不同程度的抗氧化和抗炎活性,但在其分子靶点和途径方面有所不同。
类似化合物:
甘草查尔酮 A: 以其强大的抗炎和抗菌活性而闻名。
甘草查尔酮 B: 表现出显著的抗氧化特性。
甘草查尔酮 C: 主要研究其抗炎作用。
甘草查尔酮 E: 以其抗癌和抗炎活性而闻名。
甘草查尔酮 H: 研究其在治疗代谢紊乱方面的潜力.
属性
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162738 | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-15-0 | |
| Record name | Licochalcone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


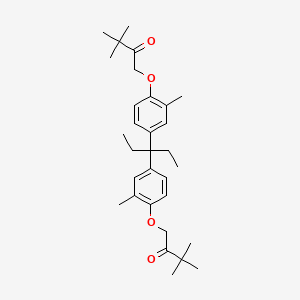
![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)
